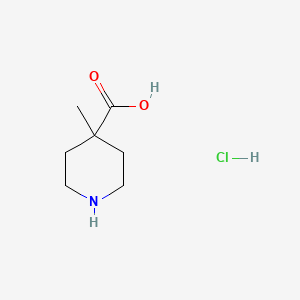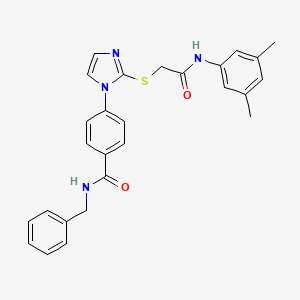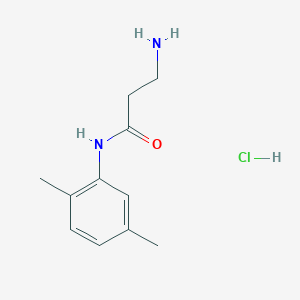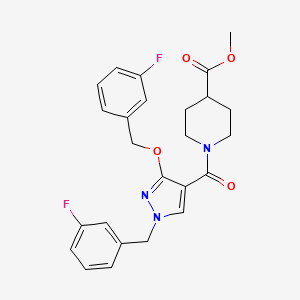![molecular formula C13H13FN2O3S B2939649 5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034379-02-5](/img/structure/B2939649.png)
5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an isoxazole ring, another type of heterocyclic aromatic organic compound, which consists of three carbon atoms and two nitrogen atoms in a five-membered ring . The molecule also contains a sulfonyl group attached to a fluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring fused with an isoxazole ring, and a sulfonyl group attached to a fluoromethylphenyl group. The presence of these different functional groups and structural elements would likely result in a variety of chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine and isoxazole rings, for example, might undergo electrophilic substitution reactions. The sulfonyl group could potentially be involved in substitution reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and isoxazole rings might contribute to its aromaticity and potentially its stability. The sulfonyl group and the fluorine atom might influence its polarity and reactivity .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, fluorinated compounds like this one are often explored for their pharmacological properties. The presence of a fluorine atom can significantly alter the biological activity of a molecule, potentially leading to the development of new therapeutic agents . For example, fluorinated pyridines have been studied for their potential use in local radiotherapy of cancer as well as other biologically active compounds .
Agriculture
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties. Compounds with fluorinated moieties have been utilized as starting materials for the synthesis of herbicides and insecticides, offering enhanced activity and stability .
Material Science
In material science, fluorinated pyridines can contribute to the development of new materials with unique properties. Their strong electron-withdrawing substituents can lead to materials with reduced reactivity, which can be beneficial in creating more stable compounds for various applications .
Environmental Science
Fluorinated compounds are also of interest in environmental science, particularly in the study of environmental pollutants and their breakdown. The stability and persistence of such compounds can be a concern, but they also offer opportunities for the development of more effective and less toxic pesticides and herbicides .
Radiobiology
The synthesis of F-18 substituted pyridines is of particular interest in radiobiology. These compounds can be used as imaging agents in positron emission tomography (PET) scans, which are crucial for diagnosing and monitoring the progression of diseases, including cancer .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure could be utilized in the construction of novel organic compounds with potential applications in drug development and other areas of chemical research .
作用機序
Mode of Action
It is known that the compound undergoes heterolytic c2-h bond cleavage under basic conditions to form a carbene, which then eliminates f¯ to give a cation . This suggests that the compound may interact with its targets through a mechanism involving the formation of a carbene intermediate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and its interactions with its targets. For instance, the compound’s reactivity may be enhanced in a basic environment due to its propensity to undergo heterolytic C2-H bond cleavage .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-fluoro-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-9-6-11(2-3-12(9)14)20(17,18)16-5-4-13-10(8-16)7-15-19-13/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPXVPBSOXENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)

![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)



